N-methylpyridazin-4-amine
Overview
Description
“N-methylpyridazin-4-amine” is a chemical compound with the CAS Number: 16401-70-0 . It has a molecular weight of 109.13 and its IUPAC name is N-methyl-N-(4-pyridazinyl)amine . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7N3/c1-6-5-2-3-7-8-4-5/h2-4H,1H3,(H,6,7) . This indicates that the molecule consists of a pyridazinyl ring with a methyl group attached to one of the nitrogen atoms.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is typically stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications
Neurotoxicity and Methylation
N-methylpyridazin-4-amine, through its related compounds, plays a role in the study of neurotoxicity. Amine N-methyltransferases in various animal brains are capable of N-methylating certain pyridines to form neurotoxins. This process suggests a pathway by which lipophilic compounds, once inside a cell, are converted to charged species that are less prone to efflux (Ansher et al., 1986).
Chemical Synthesis and Material Science
In the field of material science, this compound derivatives are used in the study of polyaniline dissolution. For instance, the addition of certain amines to polyaniline solutions can enhance solubility and prolong the time to gelation, which is crucial for applications in conducting polymers (Yang & Mattes, 1999).
Pharmaceutical and Biological Research
This compound and its derivatives are used in pharmaceutical and biological research for various purposes. For example, their involvement in the synthesis of N-substituted pyrroles, which are significant in medicinal chemistry, has been studied (Tsuchiya et al., 1973). Moreover, their role in the synthesis of N-methyl- and N-alkylamines, which are important in life-science molecules, has been investigated, highlighting the importance of developing cost-effective synthesis methods (Senthamarai et al., 2018).
Catalysis and Chemical Reactions
In the realm of catalysis and chemical reactions, studies have shown the application of this compound in palladium-catalyzed aminocarbonylation reactions. These reactions are significant for the synthesis of various organic compounds, including those of biological importance (Takács et al., 2007; Takács et al., 2012).
Environmental Applications
Research has also explored the use of this compound and its derivatives in environmental applications. For example, studies on amine volatility are essential in CO2 capture processes, where the volatility of amines is a critical parameter in determining the efficiency and environmental impact of the capture process (Nguyen et al., 2010).
Safety and Hazards
“N-methylpyridazin-4-amine” is associated with some safety hazards. The GHS pictograms indicate that it is harmful if swallowed (H302) and causes serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
N-methylpyridazin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-2-3-7-8-4-5/h2-4H,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYGTADJURIVJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=NC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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